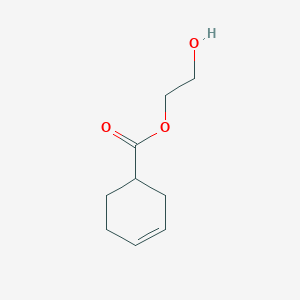
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate is an organic compound with a molecular structure that includes a cyclohexene ring substituted with a hydroxyethyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of 3-cyclohexene-1-carboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Carboxyethyl cyclohex-3-ene-1-carboxylate.
Reduction: 2-Hydroxyethyl cyclohexane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl cyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the carboxylate group can form ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.
3-Cyclohexene-1-carboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
3-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of a carboxylate group, leading to different reactivity.
Uniqueness
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a carboxylate group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
53001-63-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-hydroxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-2,8,10H,3-7H2 |
InChI Key |
ARPMKKVAENGWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















